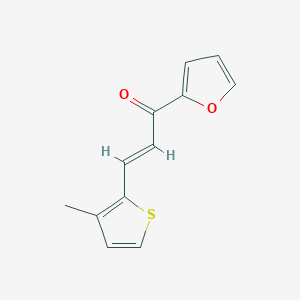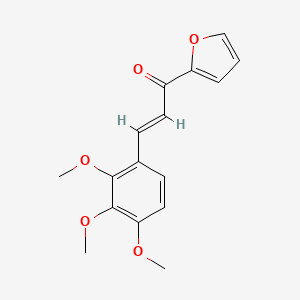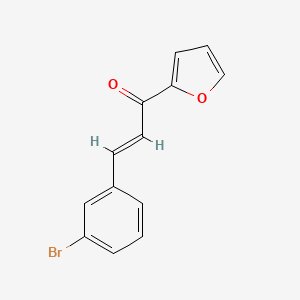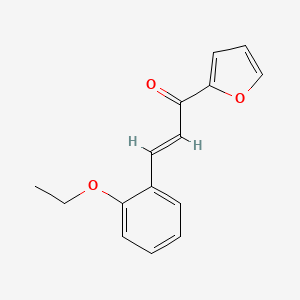
(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, or 2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as furanones, which are characterized by a five-membered ring structure containing two oxygen atoms and three carbon atoms. This compound has been studied for its potential to act as an inhibitor of certain enzymes, as well as its ability to interact with proteins, nucleic acids, and other biomolecules. We will also discuss potential future directions of research related to this compound.
Mécanisme D'action
The mechanism of action of 2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and histone deacetylase. Furthermore, this compound has been found to interact with proteins, nucleic acids, and other biomolecules, which suggests that it may have a direct effect on these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one are not yet fully understood. However, it has been found to inhibit certain enzymes, such as cytochrome P450 and histone deacetylase. Additionally, this compound has been found to interact with proteins, nucleic acids, and other biomolecules. These properties suggest that it may have an effect on the activity of these molecules, which could lead to changes in biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be produced in high yields. Additionally, it has been found to interact with proteins, nucleic acids, and other biomolecules, which makes it a potential tool for studying biological pathways and processes. However, the mechanism of action of this compound is not yet fully understood, and further research is needed to fully understand its effects.
Orientations Futures
There are several potential future directions of research related to 2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one. These include further studies into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further research into its biochemical and physiological effects is needed to fully understand its potential uses in laboratory experiments. Finally, further studies into its interactions with proteins, nucleic acids, and other biomolecules are needed to determine its potential use in studying biological pathways and processes.
Méthodes De Synthèse
2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one can be synthesized using a variety of methods, including the reaction of 2-ethoxyphenol and furan-2-carbaldehyde in the presence of a base catalyst. This reaction is typically carried out in a solvent such as dimethylformamide (DMF) and yields a product with a yield of up to 95%. The reaction is reversible, and the product can be isolated by extraction with an appropriate solvent, such as ethyl acetate.
Applications De Recherche Scientifique
2E-3-2-ethoxyphenyl-1-furan-2-ylprop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of certain enzymes, including cytochrome P450 and histone deacetylase. Additionally, this compound has been found to interact with proteins, nucleic acids, and other biomolecules. These properties make it a potential tool for studying biological pathways and processes.
Propriétés
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-14-7-4-3-6-12(14)9-10-13(16)15-8-5-11-18-15/h3-11H,2H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARINJNXFFLAJT-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

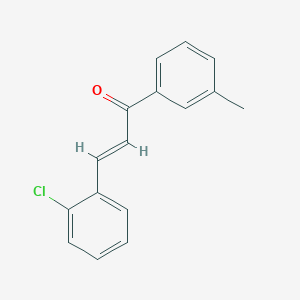

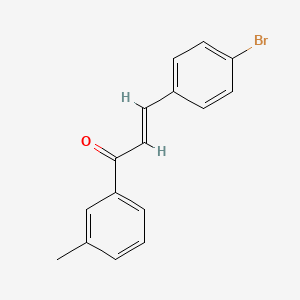


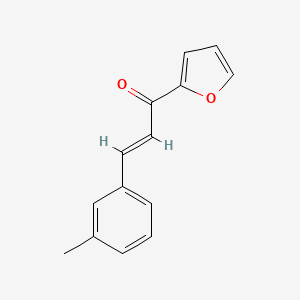

![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
